



Application Note: Mass Spectrometry Fragmentation Analysis of Candicine

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Compound of Interest		
Compound Name:	Candicine	
Cat. No.:	B1211171	Get Quote

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Abstract

This document provides a detailed protocol and data analysis for the fragmentation pattern of **Candicine** using mass spectrometry (MS). **Candicine**, a quaternary ammonium alkaloid, is of interest in various research fields due to its biological activities.[1][2] Understanding its fragmentation behavior is crucial for its identification and quantification in complex matrices. This application note outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, presents the characteristic fragment ions of **Candicine**, and proposes a fragmentation pathway.

Introduction

Candicine, also known as N,N,N-trimethyltyramine, is a naturally occurring quaternary ammonium salt with a phenethylamine skeleton.[1][2] It is found in various plant species and has been noted for its biological effects, including neuromuscular blockade.[1] As a quaternary ammonium compound (QAC), its analysis by mass spectrometry requires specific considerations due to its permanent positive charge.[3][4] Electrospray ionization (ESI) is a well-suited technique for the analysis of such polar and pre-charged molecules.[4][5] Tandem mass spectrometry (MS/MS) provides valuable structural information through the controlled fragmentation of the precursor ion, which is essential for unambiguous identification and characterization.[6][7] This note details the expected fragmentation pattern of Candicine and provides a foundational protocol for its analysis.



Experimental Protocol

This protocol describes a general method for the analysis of **Candicine** using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system with an electrospray ionization (ESI) source.

2.1. Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of Candicine chloride or iodide salt in methanol.
- Working Solutions: Serially dilute the stock solution with a mixture of acetonitrile and water (50:50 v/v) containing 0.1% formic acid to desired concentrations (e.g., 1 μg/mL).

2.2. Liquid Chromatography (LC)

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μm particle size) is suitable for the separation.[4]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 2 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.

2.3. Mass Spectrometry (MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan MS and Product Ion Scan (MS/MS).
- Capillary Voltage: 3.5 kV.



Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Cone Gas Flow: 50 L/hr.

Desolvation Gas Flow: 600 L/hr.

Collision Gas: Argon.

 Collision Energy: Ramped (e.g., 10-40 eV) to observe the formation and fragmentation of the precursor ion.

Data Presentation: Candicine Fragmentation

The mass spectrum of **Candicine** is characterized by its molecular ion and several key fragment ions. The precursor ion is the positively charged molecule ([M]⁺) with a mass-to-charge ratio (m/z) of approximately 180.138.[8]

Precursor Ion (m/z)	Fragment Ion (m/z)	Relative Intensity (%)	Proposed Formula
180.138	121.065	92.18	C8H9O+
180.138	103.054	45.23	C7H7O+
180.138	93.070	20.43	C6H9O+
180.138	91.054	44.43	C7H7+
180.138	77.039	100	C6H5+

Data is based on the mass spectrum available in the PubChem database for **Candicine** (CID 23135).[8]

Fragmentation Pathway and Discussion

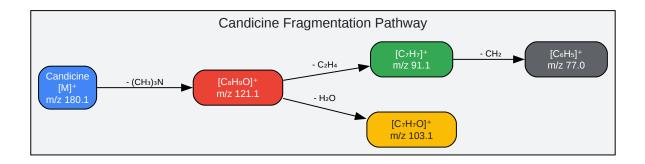
The fragmentation of **Candicine** in the gas phase is initiated by the collision-induced dissociation (CID) of the precursor ion ([M]⁺, m/z 180.1). The major fragmentation pathways



are proposed as follows:

- Formation of m/z 121.065: This prominent fragment likely results from the neutral loss of trimethylamine ((CH₃)₃N, 59.11 u) via a Hofmann elimination-type rearrangement. This is a characteristic fragmentation for quaternary ammonium compounds.
- Formation of m/z 103.054: Subsequent loss of a water molecule (H₂O, 18.01 u) from the m/z 121 fragment can lead to the formation of this ion.
- Formation of m/z 91.054: The tropylium ion is a common and stable fragment in the mass spectra of compounds containing a benzyl moiety. It can be formed through rearrangement and loss of ethylene from the m/z 121 fragment.
- Formation of m/z 77.039: The base peak in the spectrum corresponds to the phenyl cation, likely formed by the loss of a methyl group from the tropylium ion or directly from other fragments.
- Formation of m/z 93.070: This fragment could arise from the cleavage of the ethyl chain.

The following DOT script visualizes the proposed fragmentation pathway of **Candicine**.

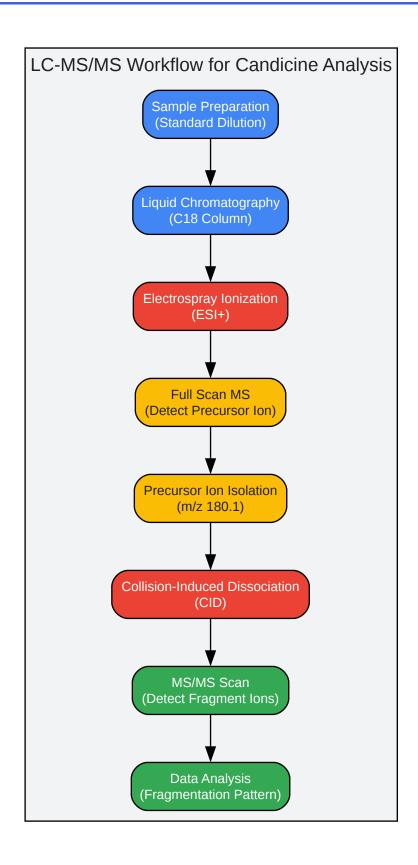


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Caption: Proposed MS/MS fragmentation pathway of **Candicine**.

The following DOT script illustrates the experimental workflow for the LC-MS/MS analysis of **Candicine**.





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Caption: Experimental workflow for LC-MS/MS analysis of **Candicine**.



Conclusion

The fragmentation pattern of **Candicine** is characterized by the neutral loss of trimethylamine and subsequent fragmentations of the resulting ion. The protocol and data presented here provide a solid foundation for the identification and characterization of **Candicine** in various sample matrices. The distinct fragmentation pattern allows for high selectivity and sensitivity when using tandem mass spectrometry. This information is valuable for researchers in natural product chemistry, pharmacology, and drug development who may be working with this or structurally related compounds.

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